An In-Depth Technical Guide to the Basic Properties of 3-(Piperidin-4-yl)-1H-indole
An In-Depth Technical Guide to the Basic Properties of 3-(Piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Piperidin-4-yl)-1H-indole is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, demonstrating the importance of understanding the foundational physicochemical and biological properties of the core molecule. This technical guide provides a comprehensive overview of the basic properties of 3-(Piperidin-4-yl)-1H-indole, including its chemical structure, physicochemical parameters, and known biological context. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Chemical and Physical Properties
The fundamental properties of a compound are critical in drug discovery and development, influencing its behavior in biological systems and its suitability for formulation. The key chemical and physical properties of 3-(Piperidin-4-yl)-1H-indole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂ | - |
| Molecular Weight | 200.29 g/mol | [1] |
| Melting Point | 222-224 °C | [1] |
| Appearance | White to light-colored powder or crystal | - |
| Predicted Boiling Point | 388.6 ± 35.0 °C | - |
| Predicted Density | 1.118 ± 0.06 g/cm³ | - |
| Predicted pKa | 17.06 ± 0.30 | - |
| Calculated logP (cLogP) of a derivative * | 2.42 | [2] |
*Note: The cLogP value is for the derivative (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone and is provided as an estimation of the lipophilicity of the core scaffold.[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (δ 7-8 ppm). The piperidine ring protons will appear in the aliphatic region (δ 1.5-3.5 ppm). The proton on the indole nitrogen may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbons of the indole ring and the five carbons of the piperidine ring. The chemical shifts will be influenced by the electronic environment of each carbon atom.
Mass Spectrometry (MS): The mass spectrum of 3-(Piperidin-4-yl)-1H-indole would show a molecular ion peak (M+) at m/z 200. The fragmentation pattern would likely involve cleavage of the bond between the indole and piperidine rings, as well as fragmentation within the piperidine ring.
Experimental Protocols
Detailed experimental protocols for the characterization of 3-(Piperidin-4-yl)-1H-indole are crucial for reproducible research. Below are generalized yet detailed methodologies for key experiments.
Synthesis and Purification
A common synthetic route to 3-(substituted)-1H-indoles involves the Fischer indole synthesis. For 3-(piperidin-4-yl)-1H-indole, a plausible route involves the reaction of phenylhydrazine with 4-acetylpiperidine, followed by cyclization under acidic conditions.
Protocol for a Fischer Indole Synthesis Approach:
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Reaction Setup: A mixture of phenylhydrazine and N-protected 4-acetylpiperidine (e.g., N-Boc-4-acetylpiperidine) is heated in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalyst like polyphosphoric acid or zinc chloride.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Work-up: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The crude product is purified by column chromatography on silica gel.
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Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.
Determination of Physicochemical Properties
3.2.1 pKa Determination (Potentiometric Titration):
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Sample Preparation: A known concentration of 3-(Piperidin-4-yl)-1H-indole is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration of the piperidine nitrogen.
3.2.2 logP Determination (HPLC-based Method):
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System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system. The retention times are recorded.
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Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards.
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Sample Analysis: 3-(Piperidin-4-yl)-1H-indole is injected into the same HPLC system under identical conditions, and its retention time is measured.
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logP Calculation: The logP of the compound is calculated from its retention factor using the calibration curve.
3.2.3 Aqueous Solubility Determination (Thermodynamic Shake-Flask Method):
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Sample Preparation: An excess amount of solid 3-(Piperidin-4-yl)-1H-indole is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The suspension is shaken at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Separation: The undissolved solid is removed by filtration or centrifugation.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Biological Activity and Signaling Pathways
While the direct biological targets of the parent 3-(piperidin-4-yl)-1H-indole are not extensively documented, its derivatives have shown significant activity in several therapeutic areas, suggesting potential mechanisms of action for the core scaffold.
Antimalarial Activity
Derivatives of 3-(piperidin-4-yl)-1H-indole have been identified as a novel chemotype with activity against Plasmodium falciparum, the parasite responsible for malaria.[2] Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine nitrogen can influence the antimalarial potency.[2] The exact mechanism of action is still under investigation but likely involves interference with a critical parasitic pathway.
Hedgehog Signaling Pathway Inhibition
A derivative of 2-methyl-3-(piperidin-4-yl)-1H-indole has been shown to suppress the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (SMO) receptor.[3][4] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This suggests that the 3-(piperidin-4-yl)-1H-indole scaffold could serve as a basis for developing novel anticancer agents targeting this pathway.
DOT Diagram of a Simplified Hedgehog Signaling Pathway:
Caption: Simplified Hedgehog signaling pathway activation and inhibition.
Conclusion
3-(Piperidin-4-yl)-1H-indole represents a versatile and valuable scaffold in medicinal chemistry. This technical guide has summarized its core physicochemical properties and highlighted the therapeutic potential of its derivatives. The provided experimental protocols offer a foundation for further investigation and characterization of this and related compounds. Future research focused on elucidating the specific biological targets and mechanisms of action of the parent molecule will be crucial for fully realizing its potential in drug discovery.
References
- 1. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
